2-Isopropyloxazolidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

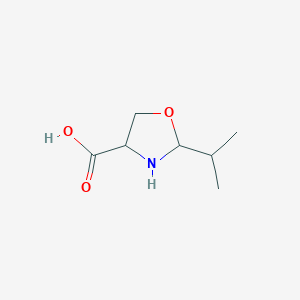

“2-Isopropyloxazolidine-4-carboxylic acid” is a compound that falls under the category of oxazolidines . Oxazolidines are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their ring structure . The molecular formula of “2-Isopropyloxazolidine-4-carboxylic acid” is C7H13NO3 .

Synthesis Analysis

The synthesis of oxazolidines, including “2-Isopropyloxazolidine-4-carboxylic acid”, can be achieved through various methods. One common method involves the reaction between amino alcohols and carboxylic acids . Another method involves the use of metal-free domino annulation/Mannich reactions . The synthesis of carboxylic acids, a key component in the formation of “2-Isopropyloxazolidine-4-carboxylic acid”, can be achieved through procedures such as hydrolysis of nitriles and carboxylation of organometallic intermediates .

Molecular Structure Analysis

The molecular structure of “2-Isopropyloxazolidine-4-carboxylic acid” consists of an oxazolidine ring with an isopropyl group and a carboxylic acid group attached . The presence of the carboxylic acid group contributes to the compound’s acidic properties.

Chemical Reactions Analysis

Carboxylic acids, like “2-Isopropyloxazolidine-4-carboxylic acid”, can undergo a variety of reactions. They can react with bases to form ionic salts . They can also undergo substitution of the hydroxyl hydrogen, where an electrophile replaces the hydrogen .

Applications De Recherche Scientifique

Application in Occupational Health : A study by Thienpont et al. (1990) described a procedure for isolating 2-thioxothiazolidine-4-carboxylic acid from urine, which is useful for assessing exposure to carbon disulfide in occupational settings.

Potential in Geriatric Medicine : Weber et al. (1982) reviewed the chemistry, biological effects, and clinical use of Thiazolidine-4-carboxylic acid (TC). This compound showed revitalizing effects on age-related biochemical variables in blood and tissues, and also had anti-toxic effects, particularly on the liver.

Cancer Treatment Research : Research by Brugarolas and Gosálvez (1980) investigated Thiazolidine-4-carboxylic acid in patients with advanced cancer, noting responses mainly in epidermoid carcinoma of the head and neck with pulmonary metastases.

Rotational Barriers Study : A study on the rotational barriers for cis/trans isomerization of different proline analogues, including oxazolidine-4-carboxylic acid, by Kern et al. (1997), explored the conformational properties of these compounds.

Pharmaceutical Applications : Alexiou and Demopoulos (2010) discussed the design and synthesis of isoxazolidin-3-one phenylsulfonamide derivatives for potential use in treating long-term diabetic complications.

Agricultural and Pharmaceutical Uses : A green chemistry approach for synthesizing 4-thiazolidinone-5-carboxylic acid, with applications in agriculture and pharmaceutical fields, was described by Shaikh et al. (2022).

Pseudo-Proline Research : Dumy et al. (1997) investigated serine, threonine-derived oxazolidine-4-carboxylic acid, and cysteine-derived thiazolidinecarboxylic acid as building blocks in peptide synthesis.

Orientations Futures

While specific future directions for “2-Isopropyloxazolidine-4-carboxylic acid” are not mentioned in the literature, oxazolidines and carboxylic acids are areas of active research. For instance, L-2-oxothiazolidine-4-carboxylic acid has been studied for its protective effects in myocardial infarction and other conditions . This suggests potential future research directions for related compounds like “2-Isopropyloxazolidine-4-carboxylic acid”.

Propriétés

IUPAC Name |

2-propan-2-yl-1,3-oxazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-4(2)6-8-5(3-11-6)7(9)10/h4-6,8H,3H2,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIZBNDENQMRLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1NC(CO1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropyloxazolidine-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2-Bromo-4-methylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1172787.png)

![ethyl 3-[[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino]benzoate](/img/no-structure.png)

![4-[3-(4-Ethoxyanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1172790.png)

![3-[3-(2,4-Dimethylanilino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1172791.png)

![4-[3-(3-Chloro-2-methylanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1172796.png)

![2-[3-(2-Bromo-4-methylanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1172798.png)

![N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1172801.png)

![3-[3-(4-Ethoxyanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1172807.png)

![4-[3-(4-Ethoxyanilino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1172808.png)

![4-[3-(2,4-Dimethylanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1172810.png)